N-(3-methoxypropyl)cyclooctanamine

Description

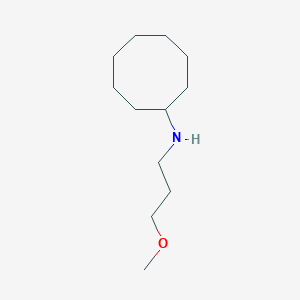

N-(3-Methoxypropyl)cyclooctanamine is a secondary amine featuring a cyclooctane ring substituted with a 3-methoxypropyl group. The compound’s structure combines the conformational flexibility of an eight-membered cycloalkane with the polar methoxy ether and amine functional groups.

Properties

Molecular Formula |

C12H25NO |

|---|---|

Molecular Weight |

199.33 g/mol |

IUPAC Name |

N-(3-methoxypropyl)cyclooctanamine |

InChI |

InChI=1S/C12H25NO/c1-14-11-7-10-13-12-8-5-3-2-4-6-9-12/h12-13H,2-11H2,1H3 |

InChI Key |

VOUJXUSCCZKSLF-UHFFFAOYSA-N |

Canonical SMILES |

COCCCNC1CCCCCCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxypropyl)cyclooctanamine typically involves the reaction of cyclooctanamine with 3-methoxypropyl chloride under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxypropyl)cyclooctanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halides (e.g., HCl, HBr) or other nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

N-(3-methoxypropyl)cyclooctanamine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biological targets.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-methoxypropyl)cyclooctanamine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural and functional differences between N-(3-methoxypropyl)cyclooctanamine and related compounds:

Key Comparative Analysis

Ring Size and Conformational Effects

- Cyclooctane vs. Smaller Rings: The cyclooctane ring in this compound introduces greater conformational flexibility compared to cyclopentane () or cyclopropane ().

- Cyclopropane Derivatives: Compounds like N-[3-(3-chlorophenoxy)propyl]cyclopropanamine () exhibit high ring strain due to the three-membered cyclopropane, which can enhance reactivity but reduce stability compared to cyclooctane derivatives.

Substituent Effects

- Methoxypropyl vs.

- Chlorinated vs. Methoxy Groups : Chlorine substituents (e.g., ) increase electronegativity and may enhance bioactivity in agrochemicals, as seen in herbicides like methoprotryne ().

Functional Group Variations

- Amine vs.

Research Findings and Implications

- Synthetic Challenges : The discontinuation of this compound () may reflect difficulties in large-scale synthesis or purification, common with medium-ring cycloalkanes due to transannular strain .

- Biological Activity : While methoprotryne () demonstrates herbicidal activity, the target compound’s lack of a heteroaromatic core (e.g., triazine) likely limits pesticidal efficacy. Smaller-ring analogs with chlorinated substituents () might exhibit stronger bioactivity but higher toxicity .

- Physicochemical Properties : Estimated logP values (via analogy) suggest this compound is more lipophilic than cyclopentane derivatives (), which could influence its environmental persistence or pharmacokinetics .

Biological Activity

N-(3-methoxypropyl)cyclooctanamine is a compound of significant interest in medicinal chemistry and biological research. Its unique structure, characterized by a cyclooctane ring with a methoxypropyl amine substitution, suggests potential interactions with various biological targets. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C12H25NO

- Molecular Weight : 199.33 g/mol

- IUPAC Name : this compound

- Canonical SMILES : COCCCNC1CCCCCCC1

The presence of the methoxypropyl group enhances the compound's solubility and reactivity, making it suitable for various biological applications.

Synthesis

This compound is synthesized through a nucleophilic substitution reaction between cyclooctanamine and 3-methoxypropyl chloride. The reaction typically occurs under basic conditions using sodium hydroxide or potassium carbonate to facilitate the process. Purification methods such as recrystallization or distillation are employed to achieve high-purity products suitable for research.

The biological activity of this compound is largely attributed to its ability to interact with specific receptors and enzymes within biological systems. The compound may function as a ligand, modulating receptor activity and influencing cellular signaling pathways. This interaction is crucial for understanding its potential therapeutic effects .

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits various biological activities:

- Receptor Interaction : Studies have shown that the compound can bind to specific receptors, potentially influencing physiological processes such as neurotransmission and metabolic regulation.

- Antimicrobial Properties : Preliminary investigations suggest that this compound may possess antimicrobial activity, although further studies are needed to confirm these effects and elucidate the underlying mechanisms .

- Potential in Drug Development : The compound's unique structure makes it a promising candidate for further exploration in drug development, particularly in creating new therapeutic agents targeting specific diseases or conditions.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, it is helpful to compare it with structurally related compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Cycloheptanamine | Cycloalkane | Lacks methoxypropyl substitution |

| N-(3-methoxypropyl)cyclohexanamine | Cyclohexane | Similar methoxypropyl substitution but different ring size |

| N-(3-methoxypropyl)cyclopentanamine | Cyclopentane | Similar substitution pattern but different ring structure |

This compound stands out due to its cyclooctane framework, which provides distinct steric and electronic properties compared to its analogs. This uniqueness may contribute to different reactivity patterns and biological activities, making it an interesting subject for further research in both synthetic chemistry and medicinal applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.